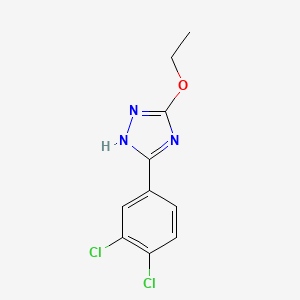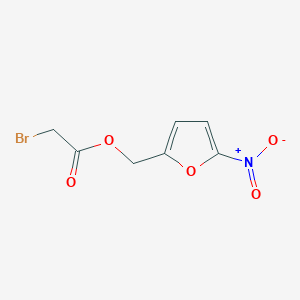![molecular formula C19H16N2O2 B12908433 methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate CAS No. 62580-29-4](/img/structure/B12908433.png)
methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route involves the Fischer indole synthesis, which is a method used to construct indole rings from phenylhydrazines and ketones or aldehydes . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate can be compared with other indole derivatives such as:
- 2-(4-oxohexyl)-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one
- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile .
Propiedades
Número CAS |
62580-29-4 |
|---|---|
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate |
InChI |
InChI=1S/C19H16N2O2/c1-23-19(22)15-8-3-2-7-13(15)17-18-14(10-11-20-17)12-6-4-5-9-16(12)21-18/h2-9,21H,10-11H2,1H3 |
Clave InChI |
AAWWCWNOZWBATL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=NCCC3=C2NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
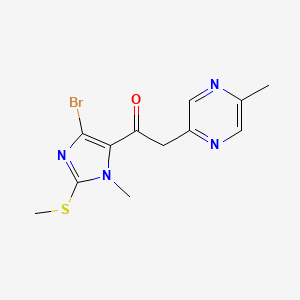
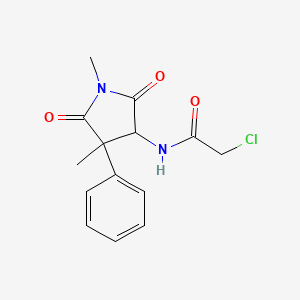
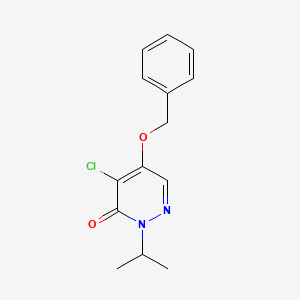
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
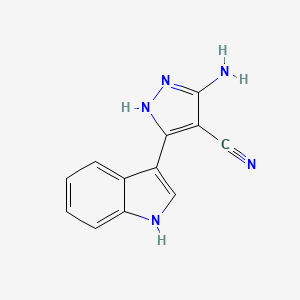

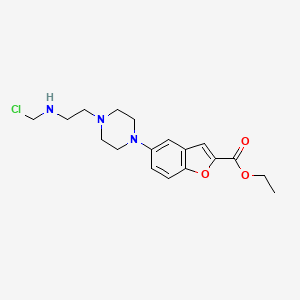
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
